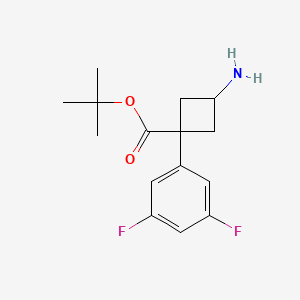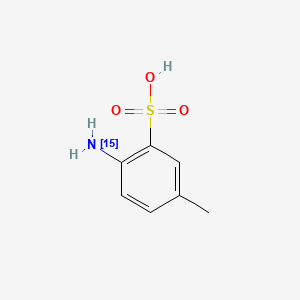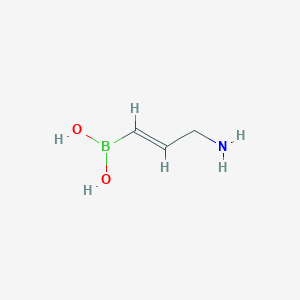![molecular formula C7H13NO2 B15296514 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. These compounds are characterized by their rigid, conformationally-restricted structures, which make them valuable in various fields, including medicinal chemistry and materials science. The unique structure of this compound offers potential for diverse applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically involves the use of a mercury lamp and specific glassware, making it technically challenging but effective for producing the desired compound .
Análisis De Reacciones Químicas
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal (3+2) cycloaddition reactions with bicyclobutanes to yield azabicyclo[2.1.1]hexanes . In contrast, reactions with N-alkylimines can lead to the formation of cyclobutenyl methanamine products through an addition/elimination sequence . Common reagents used in these reactions include Lewis acids, which facilitate the cycloaddition process .
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of bioactive compounds . Its rigid structure and conformational restriction make it an excellent candidate for drug development, as it can improve the solubility, lipophilicity, and metabolic stability of drug molecules . In biology, the compound’s unique structure allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through cycloaddition reactions. The compound’s rigid structure allows it to form stable complexes with various molecular targets, enhancing its efficacy in chemical and biological applications . The pathways involved in these reactions often include the formation of carbocation intermediates, which facilitate nucleophilic attack or elimination processes .
Comparación Con Compuestos Similares
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other similar compounds, such as azabicyclo[2.1.1]hexanes and cyclobutenyl methanamines . These compounds share similar structural features but differ in their reactivity and applications. For example, azabicyclo[2.1.1]hexanes are often used in medicinal chemistry due to their bioisosteric properties, while cyclobutenyl methanamines are valuable for their synthetic versatility . The unique combination of stability, reactivity, and conformational restriction makes this compound a distinct and valuable compound in various scientific fields .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-9-5-7-2-6(8,3-7)4-10-7/h2-5,8H2,1H3 |
Clave InChI |
WZQRBLBOKUHURS-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)

![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)



![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)



